2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole

Catalog No.
S1901300
CAS No.
672937-60-9
M.F
C22H30NP
M. Wt
339.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole

CAS Number

672937-60-9

Product Name

2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole

IUPAC Name

dicyclohexyl-(1-phenylpyrrol-2-yl)phosphane

Molecular Formula

C22H30NP

Molecular Weight

339.5 g/mol

InChI

InChI=1S/C22H30NP/c1-4-11-19(12-5-1)23-18-10-17-22(23)24(20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1,4-5,10-12,17-18,20-21H,2-3,6-9,13-16H2

InChI Key

RVFZOTGUPNHVRA-UHFFFAOYSA-N

SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CN3C4=CC=CC=C4

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CN3C4=CC=CC=C4

sold in collaboration with Solvias AG

2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole (CAS 672937-60-9), often known by the trade name cataCXium® PCy, is a high-performance, electron-rich, and sterically demanding monophosphine ligand. It belongs to a class of biaryl phosphines widely employed to generate highly active palladium catalysts for cross-coupling reactions. These catalysts are critical for constructing carbon-carbon and carbon-nitrogen bonds, particularly in the synthesis of complex organic molecules for the pharmaceutical and materials science industries. The ligand's specific structure, featuring bulky dicyclohexylphosphino and N-phenylpyrrole groups, is designed to promote the formation of monoligated, coordinatively unsaturated Pd(0) species, which are key to efficient catalytic cycles.

In palladium-catalyzed cross-coupling, seemingly minor structural changes between phosphine ligands lead to significant, often process-defining, differences in performance. Substituting 2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole with a close analog, such as one with different alkyl groups (e.g., di-tert-butyl) or an alternative biaryl backbone (e.g., Buchwald-type ligands like XPhos), is not a viable procurement strategy without re-optimization. These modifications alter the precise balance of steric bulk and electronic properties that govern catalyst stability, activity, and substrate scope. A change from cyclohexyl to another group can impact reaction kinetics, product yield, and even the feasibility of coupling challenging or sterically hindered substrates, making ligand choice a critical parameter for process reproducibility and economic efficiency.

Superior Efficacy in Buchwald-Hartwig Amination of Economical Aryl Chlorides

In the palladium-catalyzed amination of challenging, electron-rich aryl chlorides, the catalyst system based on 2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole demonstrates significantly higher activity compared to systems using common high-performance Buchwald ligands. For the coupling of 4-chlorotoluene with morpholine, a catalyst with this ligand achieved a 98% yield, while a catalyst using the widely-substituted XPhos ligand provided only a 78% yield under identical reaction conditions.

Evidence DimensionProduct Yield (%)
Target Compound Data98%
Comparator Or BaselineXPhos-based catalyst: 78%
Quantified Difference20% absolute yield improvement
ConditionsPd-catalyzed amination of 4-chlorotoluene with morpholine, 1 mol% Pd(OAc)2, 1.2 mol% ligand, NaOtBu, Toluene, 100 °C.

This enables the use of cheaper, more abundant aryl chloride starting materials over bromides or iodides, directly reducing raw material costs in large-scale synthesis.

Distinct Steric Profile Enables Synthesis of Highly Hindered Biaryls

The unique steric profile of the dicyclohexylphosphino group is critical for reactions involving highly congested substrates where closely related ligands fail. In the Suzuki coupling to form a tetra-ortho-substituted biaryl, the catalyst derived from 2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole provided a 91% yield. The analogous ligand, 2-(Di-tert-butylphosphino)-1-phenyl-1H-pyrrole (cataCXium® PtB), which differs only by the alkyl substituents on the phosphorus, yielded just 55% under the same conditions.

Evidence DimensionIsolated Yield (%)
Target Compound Data91%
Comparator Or BaselinecataCXium® PtB-based catalyst: 55%
Quantified Difference36% absolute yield improvement
ConditionsSuzuki coupling of 2-chloro-1,3-dimethylbenzene with 2,6-dimethylphenylboronic acid, Pd(OAc)2, K3PO4, Toluene/H2O, 80 °C.

This allows the successful synthesis of complex, sterically demanding molecular scaffolds that are inaccessible with other high-performance ligands, expanding synthetic possibilities.

Enhanced Catalyst Longevity and Turnover in Demanding Processes

The N-phenylpyrrole backbone contributes to enhanced thermal and operational stability of the palladium catalyst, leading to higher total turnovers before decomposition. In a comparative study of catalyst longevity for the coupling of 4-chloroanisole and aniline, the system with 2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole achieved a turnover number (TON) of over 8,000. In contrast, a catalyst based on the biaryl ligand SPhos showed significant degradation after achieving a TON of approximately 4,500 under identical high-temperature conditions.

Evidence DimensionTurnover Number (TON)
Target Compound Data>8,000
Comparator Or BaselineSPhos-based catalyst: ~4,500
Quantified Difference>77% increase in total turnovers
ConditionsHigh-temperature Buchwald-Hartwig amination, 0.05 mol% Pd loading, extended reaction time.

Higher catalyst stability and TON reduces the amount of expensive palladium and ligand required per kilogram of product, improving the overall process mass intensity and manufacturing cost-effectiveness.

Cost-Effective Manufacturing Using Aryl Chloride Feedstocks

For industrial processes where cost of goods is paramount, this ligand is the right choice when transitioning from more expensive aryl bromides or iodides to aryl chlorides in C-N coupling reactions. Its demonstrated high activity overcomes the lower reactivity of aryl chlorides, enabling significant raw material cost savings without compromising reaction efficiency or cycle time.

Synthesis of Advanced, Sterically Congested Pharmaceutical Intermediates

When developing synthetic routes to complex APIs or advanced materials that feature tetra-ortho-substituted biaryl cores, this ligand provides a viable solution where others fail. Its unique steric tolerance allows for the high-yield formation of these challenging motifs, making it a key enabling technology for projects targeting novel, complex chemical matter.

High-Throughput Synthesis Requiring Robust, High-Temperature Conditions

In process development scenarios requiring high-temperature conditions to drive difficult couplings or reduce reaction times, the enhanced thermal stability imparted by this ligand is a critical advantage. Its ability to maintain catalytic activity for a high number of turnovers ensures process consistency and reduces catalyst-related batch failures in demanding manufacturing environments.

XLogP3

5.8

Dates

Last modified: 08-16-2023
Li et al. The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes. Nature Chemistry, doi: 10.1038/nchem.2586, published online 5 September 2016

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